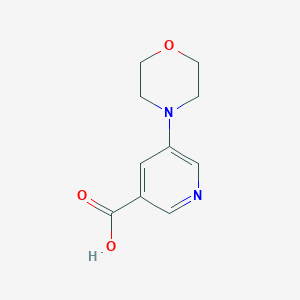

5-Morpholin-4-YL-nicotinic acid

Description

Significance of Pyridine (B92270) Derivatives as Pharmacophores

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged pharmacophore in drug discovery. Its presence in a molecule can influence various properties critical for pharmacological activity, including polarity, basicity, and the ability to form hydrogen bonds. Nicotinic acid, also known as niacin or vitamin B3, is a simple pyridine derivative that serves as a precursor to the essential coenzymes NAD and NADP. wikipedia.org In pharmacological doses, nicotinic acid has profound effects on lipid metabolism, notably its ability to raise high-density lipoprotein (HDL) cholesterol levels, making it a valuable agent in the management of dyslipidemia. nih.govnih.gov

The pyridine scaffold is a key component in a multitude of approved drugs, highlighting its therapeutic importance. researchgate.net Its derivatives are explored for a wide range of biological activities, including their potential as neuroprotective agents and their role in managing cardiovascular diseases. researchgate.net The development of new nicotinic acid derivatives continues to be an active area of research, with a focus on creating compounds with improved efficacy and side-effect profiles. nih.govnih.govresearchgate.net

Role of the Morpholine (B109124) Moiety in Bioactive Molecules

The versatility of the morpholine ring is demonstrated by its presence in a wide array of bioactive molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic agents. nih.govmdpi.com Its ability to modulate both the pharmacokinetic and pharmacodynamic properties of a molecule makes it a frequently employed scaffold in the development of new drugs. nih.govnih.gov

Overview of 5-Morpholin-4-YL-nicotinic Acid within Contemporary Medicinal Chemistry Research

This compound is a hybrid molecule that incorporates both the pyridine carboxylic acid structure of nicotinic acid and a morpholine substituent. This compound, identified by the CAS Number 263270-06-0, represents a strategic combination of two pharmacologically significant moieties. sinfoobiotech.com The rationale behind such molecular hybridization is often to leverage the beneficial properties of each component to create a new chemical entity with potentially enhanced or novel biological activities.

While research specifically focused on the standalone therapeutic effects of this compound is not extensively documented in publicly available literature, its structure suggests its primary role as a versatile intermediate or building block in the synthesis of more complex molecules. The presence of a carboxylic acid group provides a convenient handle for further chemical modifications, such as the formation of amides and esters. This allows for the incorporation of the 5-morpholinonicotinoyl scaffold into larger, more elaborate structures designed to interact with specific biological targets.

The synthesis of nicotinic acid derivatives is a subject of ongoing research, with various methods being developed to create novel compounds with potential therapeutic applications. researchgate.net The combination of the nicotinic acid and morpholine scaffolds in this compound makes it a valuable precursor for generating libraries of new compounds for biological screening. For instance, derivatives of nicotinic acid have been investigated for their antihyperlipidemic activity. nih.gov The morpholine moiety, in this context, could be utilized to fine-tune the physicochemical properties and target engagement of these novel derivatives.

Below is a data table summarizing the key chemical identifiers for this compound:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 263270-06-0 |

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.21 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEVNITWKNWUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406236 | |

| Record name | 5-(Morpholin-4-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263270-06-0 | |

| Record name | 5-(Morpholin-4-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(morpholin-4-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Morpholin 4 Yl Nicotinic Acid

Established Synthetic Pathways for 5-Morpholin-4-YL-nicotinic Acid

The creation of the this compound structure relies on established organic chemistry reactions, including modern catalytic methods and traditional multi-step syntheses. These pathways are selected based on factors such as yield, scalability, and the availability of starting materials.

Palladium-Catalyzed Coupling Reactions in Synthesis

Modern organic synthesis frequently employs palladium-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) bonds, and these methods are highly applicable to the synthesis of this compound. The Buchwald-Hartwig amination is a premier example of such a reaction, enabling the coupling of amines with aryl halides. wikipedia.orgyoutube.comyoutube.com In a typical synthetic approach, a 5-halo-nicotinic acid ester (e.g., 5-bromo or 5-chloro-nicotinate) is reacted with morpholine (B109124) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org

The development of bulky, electron-rich phosphine ligands (such as XPhos, SPhos) has been instrumental in improving the efficiency and scope of these reactions. youtube.com The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the catalyst. youtube.comyoutube.com This methodology offers a direct and high-yielding route to the target compound, replacing harsher, more traditional methods. wikipedia.org Palladium-catalyzed hydroamination reactions have also been utilized for the stereoselective synthesis of substituted morpholines, showcasing the versatility of palladium in forming this class of heterocycles. nih.gov

Mechanochemical Synthesis Approaches and Their Efficacy

Mechanochemistry, or synthesis via grinding or milling, is an emerging green chemistry technique that reduces or eliminates the need for bulk solvents. benthamdirect.com While specific mechanochemical protocols for this compound are not yet widely documented, the synthesis of various pyridine (B92270) derivatives has been successfully achieved using this method. For instance, the oxidation of Hantzsch-type 1,4-dihydropyridines to form substituted pyridine carboxylates has been performed efficiently under solvent-free mechanochemical conditions using ceric ammonium (B1175870) nitrate. benthamdirect.comingentaconnect.com

Furthermore, mechanochemistry has been applied to complex multi-component reactions to generate diverse heterocyclic systems, including those involving pyridine. nih.govnih.gov The direct C-4-H alkylation of pyridines with alkyl halides has been mediated by mechanochemically activated magnesium, demonstrating excellent regioselectivity and functional group tolerance. organic-chemistry.org These examples suggest that a mechanochemical approach for the synthesis of this compound is a feasible and environmentally friendly future direction.

Traditional Organic Synthesis Routes and Optimizations

Traditional methods for synthesizing this compound often involve multi-step sequences. A common strategy is the nucleophilic aromatic substitution (SNAr) of a halogen at the 5-position of the pyridine ring with morpholine. For this reaction to proceed, the pyridine ring must be activated by an electron-withdrawing group.

A plausible and established route begins with a readily available starting material like 5-bromonicotinic acid or 5-aminonicotinic acid. guidechem.comresearchgate.net For instance, 5-bromonicotinic acid can be reacted with morpholine, often at elevated temperatures, to substitute the bromine atom. guidechem.com In another approach, 2-chloro-3-cyanopyridine (B134404) can undergo nucleophilic exchange with morpholine, followed by hydrolysis of the nitrile group to a carboxylic acid to yield the final product. nih.gov These traditional routes, while sometimes requiring harsher conditions or more steps than catalytic methods, remain valuable due to the low cost and availability of the starting materials.

Derivatization Strategies and Functional Group Transformations

The carboxylic acid group of this compound is a versatile handle for a wide array of chemical transformations. These modifications are key to creating libraries of related compounds for various applications. A frequent strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or an ester, which then serves as a precursor for a host of derivatives. A particularly important intermediate is the corresponding acid hydrazide, which is a gateway to numerous five-membered heterocycles.

Synthesis of Acylhydrazones and Oxadiazole Derivatives from Nicotinic Acid Precursors

The synthesis of acylhydrazones and oxadiazoles (B1248032) from nicotinic acid precursors is a well-established field of heterocyclic chemistry. researchgate.netnih.govlookchem.comresearchgate.net

Acylhydrazones: The typical synthesis begins with the conversion of the nicotinic acid derivative to its corresponding acid hydrazide (nicotinoyl hydrazide). This is usually achieved by first esterifying the carboxylic acid (e.g., forming an ethyl nicotinate) and then reacting it with hydrazine (B178648) hydrate. researchgate.netrdd.edu.iq The resulting nicotinoyl hydrazide is then condensed with a variety of aldehydes or ketones, often in an alcoholic solvent under reflux, to yield a series of N-acylhydrazones. nih.govnih.gov This reaction provides a straightforward method to introduce diverse structural motifs onto the nicotinic acid scaffold. researchgate.netlookchem.com

1,3,4-Oxadiazoles: These five-membered heterocyclic rings can be synthesized from the same nicotinoyl hydrazide intermediate. Several methods exist for the cyclization step:

Oxidative Cyclization of Acylhydrazones: Acylhydrazones, prepared as described above, can be cyclized to form 2,5-disubstituted-1,3,4-oxadiazoles using an oxidizing agent like lead dioxide in acetic acid. researchgate.netrdd.edu.iq

Dehydration of Diacylhydrazines: Reacting the acid hydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) leads to the formation of the 1,3,4-oxadiazole (B1194373) ring. niscpr.res.innih.gov

Reaction with Carbon Disulfide: Treatment of the acid hydrazide with carbon disulfide in a basic medium, followed by acidification, can yield 5-substituted-1,3,4-oxadiazole-2-thiols. mdpi.com

| Target Derivative | Key Reagents | General Method | Reference |

|---|---|---|---|

| N-Acylhydrazone | Aldehyde or Ketone, Ethanol | Condensation reaction of nicotinoyl hydrazide with a carbonyl compound. | nih.govnih.gov |

| 2,5-Disubstituted-1,3,4-Oxadiazole | N-Acylhydrazone, Lead Dioxide | Oxidative cyclization of a pre-formed acylhydrazone. | researchgate.netrdd.edu.iq |

| 2,5-Disubstituted-1,3,4-Oxadiazole | Aromatic Acid, POCl₃ | Cyclodehydration of a diacylhydrazine intermediate. | niscpr.res.innih.gov |

| 5-Substituted-1,3,4-Oxadiazole-2-thiol | Carbon Disulfide, Base (e.g., KOH) | Cyclization of the hydrazide with CS₂. | mdpi.com |

Preparation of Thiadiazole and Triazole Analogs

The nicotinic acid framework can also be elaborated into sulfur- and nitrogen-rich five-membered heterocyclic rings like thiadiazoles and triazoles, which are of significant interest in medicinal chemistry.

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often starts from thiosemicarbazide (B42300), which can be prepared by reacting an acid hydrazide with an isothiocyanate. niscpr.res.in The resulting acylthiosemicarbazide can then be cyclized under different conditions. For example, cyclization with iodine can afford 2-amino-substituted-1,3,4-thiadiazoles. niscpr.res.in Alternatively, acid-catalyzed cyclization of thiosemicarbazides is a common route. organic-chemistry.org Another approach involves the reaction of hydrazonoyl halides with thiosemicarbazide to build the thiadiazole ring. researchgate.netresearchgate.net The 2-amino-1,3,4-thiadiazole (B1665364) core is a particularly valuable scaffold in drug design. nih.gov

1,2,4-Triazoles: Similar to thiadiazoles, the synthesis of 1,2,4-triazoles can begin with the nicotinoyl hydrazide.

Reaction with an isothiocyanate yields an acylthiosemicarbazide intermediate. Cyclization of this intermediate in a basic medium (e.g., NaOH) leads to the formation of a 4-substituted-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. researchgate.net

Another pathway involves converting the acid hydrazide into an intermediate like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol by reacting it first with carbon disulfide and then with hydrazine hydrate. nih.gov This intermediate can be further derivatized.

More direct, base-mediated methods involve the annulation of nitriles with hydrazines to rapidly generate 1,2,4-triazoles. rsc.org Various catalytic systems, including those using copper or silver, have been developed to control the regioselectivity of triazole synthesis from different precursors. isres.orgfrontiersin.org

| Target Derivative | Key Intermediates/Reagents | General Method | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole | Acylthiosemicarbazide | Cyclization of the thiosemicarbazide intermediate, often using an oxidizing agent or acid catalyst. | niscpr.res.inorganic-chemistry.org |

| 1,2,4-Triazole-3-thiol | Acylthiosemicarbazide | Base-catalyzed cyclization of the thiosemicarbazide intermediate. | researchgate.net |

| 1,2,4-Triazole | Acid Hydrazide, CS₂, Hydrazine Hydrate | Multi-step conversion via a 1,3,4-oxadiazole intermediate. | nih.gov |

| 1,2,4-Triazole | Nitrile, Hydrazine | Base-mediated deamination and annulation strategy. | rsc.org |

Introduction of the Morpholine Moiety into Pyridine Scaffolds

The incorporation of a morpholine group onto a pyridine ring, specifically at the 5-position to yield this compound, is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution (SNAr). These methods are foundational in medicinal chemistry for creating libraries of bioactive molecules. rsc.orggoogle.com

A principal and widely adopted method for this transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds between aryl halides and amines. researchgate.netmasterorganicchemistry.com In the context of synthesizing this compound, a common starting material would be a 5-halo-nicotinic acid derivative, such as 5-bromo or 5-chloronicotinic acid. A patent discloses a method for synthesizing 5-halogenated nicotinic acid from 3-cyanopyridine (B1664610), providing a viable route to this key precursor. google.com

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine (morpholine) and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the palladium(0) catalyst. masterorganicchemistry.com The choice of palladium precursor, phosphine ligand, and base is critical for the reaction's success, with various generations of catalyst systems developed to expand the scope and efficiency of the coupling. researchgate.net

Table 1: Key Parameters in Buchwald-Hartwig Amination for Morpholine Introduction

| Parameter | Description | Common Examples |

|---|---|---|

| Palladium Precursor | The source of the palladium catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | BINAP, XPhos, SPhos |

| Base | Activates the amine and facilitates the reductive elimination step. | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | The reaction medium. | Toluene, Dioxane, THF |

Alternatively, nucleophilic aromatic substitution (SNAr) presents another pathway for introducing the morpholine moiety. This reaction is viable when the pyridine ring is sufficiently electron-deficient, which is facilitated by the presence of electron-withdrawing groups. osti.govresearchgate.net For a 5-halonicotinic acid, the carboxylic acid group and the ring nitrogen atom contribute to making the pyridine ring susceptible to nucleophilic attack. The reaction proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the halide leaving group to restore aromaticity. osti.gov The reactivity order for the leaving group is typically F > Cl > Br > I. This method might require more forcing conditions, such as high temperatures, compared to palladium-catalyzed methods.

Sustainable Chemistry Principles in the Synthesis of Nicotinic Acid Derivatives

The industrial production of nicotinic acid and its derivatives has traditionally relied on methods that are energy-intensive and generate significant waste, prompting a shift towards more sustainable and greener synthetic strategies. nih.gov While specific green chemistry applications for this compound are not extensively documented, the principles applied to the synthesis of nicotinic acid derivatives in general are highly relevant.

One of the major historical methods for producing nicotinic acid involves the oxidation of alkylpyridines (like 3-picoline or 5-ethyl-2-methylpyridine) with strong oxidants such as nitric acid or potassium permanganate. nih.gov These processes often require harsh conditions, produce hazardous by-products like nitrous oxide (a potent greenhouse gas), and have a low atom economy.

Modern sustainable approaches focus on several key areas:

Catalytic Processes: The development of heterogeneous catalysts for the gas-phase oxidation of 3-picoline offers a greener alternative. These catalysts, often based on vanadium oxides mixed with other metal oxides, allow for continuous processes with higher selectivity and reduced waste.

Alternative Oxidants: The use of air or molecular oxygen as the primary oxidant is a cornerstone of green oxidation chemistry, replacing stoichiometric and more hazardous oxidizing agents.

Biocatalysis: Enzymatic methods are gaining significant attention for the synthesis of nicotinic acid. Nitrile hydratase and amidase enzyme systems can convert 3-cyanopyridine to nicotinic acid or nicotinamide (B372718) under mild, aqueous conditions. This avoids the use of harsh chemicals and high temperatures associated with chemical hydrolysis.

Solvent Selection: A move away from hazardous organic solvents towards greener alternatives like water or supercritical fluids is a key principle. For instance, some modern catalytic oxidations can be performed in an aqueous medium.

The synthesis of precursors for compounds like this compound can also benefit from these principles. For example, the synthesis of 5-halogenated nicotinic acid from 3-cyanopyridine using solid halogenating agents under milder conditions represents a step towards a more environmentally friendly process suitable for industrial production. google.com The application of palladium catalysis, such as the Buchwald-Hartwig amination, can also be considered within the framework of sustainable chemistry due to its high efficiency and selectivity, which minimizes by-product formation, despite the use of a precious metal catalyst.

Table 2: Comparison of Synthetic Methods for Nicotinic Acid Derivatives

| Method | Traditional Approach | Sustainable Alternative | Key Advantages of Sustainable Method |

|---|---|---|---|

| Oxidation | Oxidation of 3-picoline with HNO₃ or KMnO₄ | Catalytic gas-phase oxidation with air | Higher atom economy, reduced hazardous waste, use of a green oxidant |

| Hydrolysis | Acid/base hydrolysis of 3-cyanopyridine | Enzymatic hydrolysis using nitrile hydratase/amidase | Mild reaction conditions, high selectivity, biodegradable catalyst |

| Halogenation | High-temperature/pressure methods | Use of solid halogenating reagents | Milder conditions, improved safety, fewer by-products |

Pharmacological Investigations and Biological Target Elucidation of 5 Morpholin 4 Yl Nicotinic Acid

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Research into 5-Morpholin-4-YL-nicotinic acid has focused on its interaction with nAChRs, which are pentameric structures composed of various α and β subunits. frontiersin.org The specific combination of these subunits determines the receptor's pharmacological and biophysical properties. wikipedia.org The α4β2 subtype, in particular, is known for its high affinity for nicotine (B1678760) and its critical role in nicotine addiction and other CNS processes. nih.govnih.govnih.gov

This compound has been identified as a potent and highly selective antagonist for the α4β2 nAChR subtype. nih.gov In vitro studies using cells expressing human nAChR subtypes have demonstrated that this compound effectively inhibits receptor function. Specifically, it shows no agonist activity on its own at α4β2 nAChRs. nih.gov This distinguishes it from partial agonists like varenicline, which both activate the receptor to a degree and block the effects of full agonists like nicotine. patsnap.com

While its primary action is antagonism at the α4β2 subtype, further characterization has revealed weak agonist activity at the α3β4 nAChR subtype, but only at high concentrations. nih.gov The compound's selectivity for α4β2 over other subtypes, such as the homomeric α7 receptor, makes it a valuable tool for differentiating the physiological roles of these closely related receptors.

The potency of this compound as an antagonist is quantified by its ability to inhibit the activation of α4β2 nAChRs by an agonist. In functional assays, it potently inhibits changes in membrane potential induced by the potent nAChR agonist epibatidine (B1211577) in cells containing α4β2 receptors, with a reported IC₅₀ value of approximately 10 nM. nih.gov The IC₅₀ value represents the concentration of the antagonist required to inhibit 50% of the maximum response induced by the agonist, with lower values indicating higher potency.

Docking studies on related compounds suggest that neonicotinic antagonists inhibit the function of the α4β2 nAChR by binding to the agonist binding site located at the interface between the α4 and β2 subunits. frontiersin.org This competitive antagonism prevents the endogenous neurotransmitter acetylcholine or other agonists like nicotine from binding and activating the receptor, thus blocking the influx of cations that would normally lead to neuronal excitation. patsnap.com

| Receptor Subtype | Activity Type | Potency (IC₅₀) | Notes |

|---|---|---|---|

| α4β2 nAChR | Antagonist | ~10 nM | Potent inhibition of epibatidine-induced activation. nih.gov |

| α4β2 nAChR | Agonist | None | Devoid of in vitro agonist activity. nih.gov |

| α3β4 nAChR | Agonist | Weak | Only stimulates receptor at high concentrations. nih.gov |

The high potency and selectivity of this compound for the α4β2 nAChR subtype make it an invaluable pharmacological tool. Its ability to selectively block this specific receptor allows researchers to isolate and study the precise roles of α4β2 nAChRs in complex neural circuits. nih.gov Given that α4β2-containing receptors are widely distributed in the brain and involved in modulating the release of various neurotransmitters, selective antagonists are crucial for dissecting these pathways. nih.govnih.gov

The compound has been used in preclinical studies to investigate the neurobiological underpinnings of nicotine addiction. Research shows that it can significantly reduce nicotine self-administration and relapse-like behavior in animal models, confirming the central role of α4β2 nAChRs in mediating the rewarding effects of nicotine. nih.govnih.gov Such findings are critical for developing more effective smoking cessation therapies. nih.gov

Potential Therapeutic Applications in Central Nervous System Research

The modulation of α4β2 nAChRs is a promising strategy for a range of CNS disorders beyond addiction, including neurodegenerative diseases and psychiatric conditions. patsnap.comnih.gov While direct clinical research on this compound is not documented in the provided sources, its mechanism of action as a selective α4β2 antagonist provides a strong rationale for its investigation in these areas.

Alzheimer's Disease: A consistent feature of Alzheimer's disease (AD) is the loss of cholinergic neurons and a significant reduction in the number of α4β2 nAChRs in brain regions critical for cognition, such as the hippocampus and cortex. nih.govnih.govfrontiersin.org This loss is correlated with the severity of cognitive decline, particularly in episodic memory and executive functions. nih.govnih.govresearchgate.net While this has led to the development of nAChR agonists to boost diminished cholinergic signaling, the role of these receptors in AD pathology is complex. neurosciencenews.com Emerging evidence suggests that the interaction between amyloid-β (Aβ), the primary component of amyloid plaques in AD, and α4β2 nAChRs may be pathogenic. frontiersin.org Some studies have shown that the expression of α4β2 nAChRs can sensitize neurons to Aβ-induced toxicity, and that a genetic deletion of these receptors can reduce Aβ accumulation and be neuroprotective in animal models of AD. frontiersin.org This creates a compelling therapeutic hypothesis for the use of α4β2 antagonists like this compound to potentially slow disease progression by blocking this detrimental interaction.

Schizophrenia: Schizophrenia is another CNS disorder where nAChR dysfunction, including that of the α4β2 subtype, has been implicated. nih.gov The high rate of smoking among individuals with schizophrenia is thought to be a form of self-medication to normalize deficits in cholinergic signaling and restore dopamine (B1211576) reward function. nih.gov Genetic studies have also suggested a link between the genes for α4 and β2 subunits and schizophrenia. nih.gov While some therapeutic strategies focus on α7 nAChR agonists to improve cognitive symptoms, the dysregulation of the α4β2 system suggests that antagonists could also have a therapeutic role, potentially in addressing symptoms related to mood and addiction comorbidity. nih.govnih.govresearchgate.net

The role of nAChRs in neuroprotection is an area of active investigation. Many studies suggest that stimulation of nAChRs, particularly the α7 subtype, can be neuroprotective against various insults. nih.gov However, the involvement of the α4β2 subtype is less clear and appears to be highly context-dependent. For instance, one study found that the neuroprotective effects of nicotine against stress-induced memory impairment were mediated by α7, but not α4β2, receptors. nih.gov

Conversely, in the context of Alzheimer's disease, blocking α4β2 nAChRs could be considered a neuroprotective strategy. frontiersin.org If these receptors sensitize neurons to the toxic effects of Aβ oligomers, then an antagonist like this compound could protect neurons from this specific pathological process. frontiersin.org This highlights a potential neuroprotective application that is not based on general trophic effects, but on blocking a specific disease-related mechanism.

Research into Anti-inflammatory Pathways

Derivatives of nicotinic acid have been investigated for their potential to modulate inflammatory pathways. Nicotinic acid itself has been shown to exert anti-inflammatory effects by acting on the GPR109A receptor, which is present on immune cells like monocytes and macrophages. nih.gov This interaction leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, interleukin-6, and monocyte chemoattractant protein-1. nih.gov The anti-inflammatory mechanism involves the inhibition of the NF-κB pathway, a key regulator of inflammation. nih.gov Specifically, nicotinic acid has been observed to decrease the phosphorylation of IKKβ and IKB-α, which are crucial steps in the activation of NF-κB. nih.gov

Furthermore, some derivatives of nicotinic acid containing a morpholine (B109124) moiety have been studied for their inhibitory effects on enzymes involved in the inflammatory response, such as lipoxygenase (LOX) and xanthine (B1682287) oxidase (XO). researchgate.net For instance, 5-(Morpholin-4-ylmethyl) dehydrozingerone (B89773) has been identified as an inhibitor of both LOX and XO. researchgate.net

Enzyme Activity Modulation Studies

Glycosidase Enzyme Inhibition Research (e.g., α-Amylase, α-Glucosidase for Type 2 Diabetes Management)

The inhibition of glycosidase enzymes, particularly α-amylase and α-glucosidase, is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.netmdpi.commdpi.com Research has explored various derivatives of nicotinic acid for their potential in this area.

A study on a library of novel nicotinic acid derivatives, with modifications at the 6th position of the pyridine (B92270) ring, revealed significant inhibitory activity against α-amylase and α-glucosidase. nih.gov Specifically, compounds 8 and 44 from this library showed micromolar inhibition against α-amylase, with compound 44 demonstrating a remarkable enzyme inactivation level of approximately 72%, surpassing the control drug, acarbose (B1664774). nih.gov For α-glucosidase, compounds 35 and 39 exhibited inhibitory values comparable to acarbose and a significant enhancement in enzyme inhibition at saturation. nih.gov Mechanistic studies indicated that these promising compounds act as noncompetitive inhibitors for both enzymes. nih.gov

In another study, 5-amino-nicotinic acid derivatives were designed and synthesized to evaluate their inhibitory potential against α-amylase and α-glucosidase. researchgate.net Several of these synthesized compounds showed promising activities against both enzymes. researchgate.net

The table below summarizes the inhibitory activity of selected nicotinic acid derivatives against α-amylase and α-glucosidase.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mechanism |

| 8 | α-Amylase | 20.5 | Noncompetitive |

| 44 | α-Amylase | 58.1 | Noncompetitive |

| 35 | α-Glucosidase | 32.9 | Noncompetitive |

| 39 | α-Glucosidase | 26.4 | Noncompetitive |

| Acarbose (Control) | α-Amylase/α-Glucosidase | - | - |

Data sourced from a study on novel nicotinic acid derivatives. nih.gov

Cholinesterase Enzyme Activity Modulation

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its modulation is a target for various therapeutic areas. mdpi.comnih.gov Research into phenoxyethyl piperidine/morpholine derivatives has provided insights into their potential as cholinesterase inhibitors. nih.gov

In a study evaluating a series of these compounds, it was found that analogs bearing morpholino pendant groups, specifically compounds 3b , 5b , and 7f , did not exhibit any inhibitory activity against either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). nih.gov However, other derivatives in the same study with piperidinyl moieties showed good inhibitory activity against AChE. nih.gov For instance, compound 5c was a potent inhibitor of electric eel AChE (eeAChE) with an IC50 of 0.50 µM but showed no activity against equine BuChE (eqBuChE). nih.gov Conversely, compound 7c acted as a dual inhibitor, showing activity against both eqBuChE (IC50 = 2.5 µM) and eeAChE (IC50 = 35.6 µM). nih.gov

Antimicrobial Research Profile

Assessment of Antibacterial Spectrum and Mechanisms

Nicotinic acid and its derivatives have been a subject of interest in the search for new antimicrobial agents. While nicotinic acid itself doesn't have proven direct antibacterial effects, it can enhance the ability of immune cells to combat bacteria like Staphylococcus aureus. nih.gov

Several studies have focused on synthesizing and evaluating the antibacterial properties of various nicotinic acid derivatives. For example, a series of N-acylhydrazones of nicotinic acid hydrazides were synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.gov Compounds 3a and 3e from this series were particularly effective against Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) of 0.220 µg and 0.195 µg, respectively. nih.gov

In another study, twelve acylhydrazones derived from nicotinic acid were synthesized, with two showing promising activity against Gram-positive bacteria, especially Staphylococcus epidermidis (MIC = 1.95 µg/mL) and a methicillin-resistant Staphylococcus aureus (MRSA) strain (MIC = 7.81 µg/mL for compound 13 ). nih.gov Subsequent cyclization of these acylhydrazones led to the formation of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. nih.gov Among these, compound 25 , which has a 5-nitrofuran substituent, was active against all tested bacterial strains, with notable activity against Bacillus subtilis and Staphylococcus aureus (MIC = 7.81 µg/mL) and an MRSA strain (MIC = 15.62 µg/mL). nih.gov

Furthermore, a series of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates were synthesized and showed moderate to significant antibacterial activity. researchgate.net The MIC values ranged from 0.19 to 0.37 µg/mL against E. coli and 0.17 to 0.37 µg/mL against S. dysenteriae. researchgate.net The activity against Gram-positive bacteria such as S. aureus and B. subtilis was also noted, with MIC values in the range of 1.9 to 3.5 µg/mL and 2.0 to 3.1 µg/mL, respectively. researchgate.net

The table below presents the antibacterial activity of selected nicotinic acid derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 3a | Pseudomonas aeruginosa | 0.220 |

| 3e | Pseudomonas aeruginosa | 0.195 |

| Acylhydrazone 13 | Staphylococcus aureus (MRSA) | 7.81 |

| Acylhydrazone | Staphylococcus epidermidis | 1.95 |

| Oxadiazoline 25 | Bacillus subtilis | 7.81 |

| Oxadiazoline 25 | Staphylococcus aureus | 7.81 |

| Oxadiazoline 25 | Staphylococcus aureus (MRSA) | 15.62 |

| N-nicotinoyl derivative | E. coli | 0.19 - 0.37 |

| N-nicotinoyl derivative | S. dysenteriae | 0.17 - 0.37 |

| N-nicotinoyl derivative | S. aureus | 1.9 - 3.5 |

| N-nicotinoyl derivative | B. subtilis | 2.0 - 3.1 |

Data compiled from studies on various nicotinic acid derivatives. nih.govnih.govresearchgate.net

Evaluation of Antifungal Activities

The potential of nicotinic acid derivatives extends to antifungal applications. Research has shown that acylhydrazones and their cyclized products, 1,3,4-oxadiazole (B1194373) derivatives, possess documented antifungal properties. nih.gov The synthesis of such compounds derived from nicotinic acid hydrazide is part of an ongoing effort to develop new antimicrobial agents. nih.gov

Additionally, 5-aminolevulinic acid-mediated photodynamic therapy (ALA-PDT) has demonstrated effective antifungal activity against Sporothrix globosa in vitro, suggesting a potential therapeutic application for sporotrichosis. nih.gov This highlights the broader potential of compounds containing related structural motifs in antifungal research.

Studies on Antitubercular Efficacy

While direct studies on the antitubercular efficacy of this compound are not prominently available in the reviewed literature, extensive research has been conducted on related nicotinic acid derivatives, particularly nicotinic acid hydrazides, as potential agents against Mycobacterium tuberculosis. These studies provide a valuable framework for understanding the potential of this class of compounds.

Isoniazid (B1672263), a cornerstone of tuberculosis treatment, is a hydrazide derivative of isonicotinic acid and acts by inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall. mdpi.com This has spurred research into other nicotinic acid-based hydrazides. One study synthesized and evaluated three series of 6-aryl-2-methylnicotinohydrazides. mdpi.com Within this research, compounds incorporating an isatin (B1672199) moiety (N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides) showed the most significant activity. mdpi.com Specifically, a derivative with a bromine substitution on the isatin ring exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against M. tuberculosis. mdpi.com Another compound with a chlorine substitution showed an MIC of 12.50 µg/mL. mdpi.com The study suggested that increased lipophilicity is a key factor contributing to the antimycobacterial activity of these derivatives. mdpi.com

Further research has highlighted that nicotinamide (B372718) (NAM), a related compound, can restrict the replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin (BCG) within macrophages. nih.gov However, its activity appears to be dependent on the mycobacterial enzyme PncA, suggesting a different mechanism than host-directed therapy. nih.gov Another study on nicotinic and isoniazid derivatives identified a compound that exhibited an MIC of 1.2 µg/mL against M. tuberculosis H37Rv, indicating that this class of compounds is a promising starting point for developing new antitubercular drugs. semanticscholar.org

Although these findings are for related structures, they underscore the potential of the nicotinic acid scaffold in the development of novel antitubercular agents. The presence of the morpholine group in this compound would significantly alter its physicochemical properties, such as lipophilicity and solubility, which could influence its potential antimycobacterial activity. However, without direct experimental evaluation, its efficacy remains speculative.

Exploration of Anticancer and Cytotoxic Potential in Related Derivatives

The anticancer potential of nicotinic acid derivatives has been a significant area of investigation, with studies focusing on their cytotoxic effects against various cancer cell lines and their mechanisms of action, particularly as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov VEGFR-2 is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov

A study focused on the design of novel nicotinic acid-based cytotoxic agents identified several compounds with potent activity. nih.gov One derivative, compound 5c , demonstrated significant VEGFR-2 inhibition with an IC₅₀ value of 0.068 μM and exhibited high selectivity. nih.gov This compound also induced apoptosis in cancer cells, confirmed by a 4.3-fold increase in caspase-3 levels. nih.gov Its cytotoxic potential was found to be superior to the standard drug doxorubicin (B1662922) against HCT-15 (colon) and PC-3 (prostate) cancer cell lines. nih.gov

The table below summarizes the cytotoxic activity of selected nicotinic acid derivatives against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 5c (Nicotinic Acid Derivative) | HCT-15 | Colon Carcinoma | Data Not Specified, but noted as highly potent | nih.gov |

| Compound 5c (Nicotinic Acid Derivative) | PC-3 | Prostate Cancer | Data Not Specified, but noted as highly potent | nih.gov |

| Compound 11 (Piperazinylquinoxaline Derivative) | HepG-2 | Hepatoma | 9.52 | nih.gov |

| Compound 11 (Piperazinylquinoxaline Derivative) | MDA-MB-231 | Breast Cancer | 11.52 | nih.gov |

| Compound 11 (Piperazinylquinoxaline Derivative) | A549 | Lung Cancer | 10.61 | nih.gov |

| Compound 11 (Piperazinylquinoxaline Derivative) | Caco-2 | Colon Cancer | 12.45 | nih.gov |

| CYT-Rx20 (β-nitrostyrene derivative) | MCF-7 | Breast Cancer | 0.81 µg/mL | nih.gov |

| CYT-Rx20 (β-nitrostyrene derivative) | MDA-MB-231 | Breast Cancer | 1.82 µg/mL | nih.gov |

| CYT-Rx20 (β-nitrostyrene derivative) | ZR75-1 | Breast Cancer | 1.12 µg/mL | nih.gov |

Other Investigated Biological Activities in Related Compounds (e.g., Antiemetic, Immunosuppressive)

Beyond antitubercular and anticancer research, derivatives related to this compound have been explored for other pharmacological activities, including antiemetic and immunosuppressive effects.

Antiemetic Activity: The antiemetic potential of compounds structurally related to nicotinic acid, specifically pyridine carboxamide derivatives, has been demonstrated. One such compound, AS-8112 , which is a potent antagonist of dopamine D₂, D₃, and 5-HT₃ receptors, has shown broad-spectrum antiemetic activity. It effectively inhibited emesis induced by various agents, including cisplatin, morphine, and apomorphine, in animal models. This suggests that modifying the nicotinic acid structure can lead to compounds with significant effects on the central nervous system, particularly on pathways that control nausea and vomiting.

Immunosuppressive Activity: The immunosuppressive properties of nicotine and its structural analogs have also been a subject of study. Research has shown that nicotine can exert an immunosuppressive effect by modulating the function of dendritic cells, which are crucial for initiating immune responses. nih.gov In a nicotinic environment, dendritic cells showed reduced ability to stimulate T-cell responses and produced lower levels of pro-inflammatory cytokines like interleukin-12. nih.gov Another study in a rodent model of ulcerative colitis found that nicotine provided a greater therapeutic effect compared to its structural analogs. nih.gov This effect was linked to the upregulation of the α7 nicotine acetylcholine receptor (nAChR7) and the suppression of pro-inflammatory cytokines. nih.gov These findings indicate that compounds interacting with nicotinic receptors can have significant immunomodulatory effects.

While these activities have been observed in related derivatives, the specific biological profile of this compound in these areas has not been reported. The introduction of the morpholine group could potentially modulate its interaction with various receptors and immune cells, but further investigation is required to determine its specific effects.

Structure Activity Relationship Sar Studies and Rational Ligand Design for 5 Morpholin 4 Yl Nicotinic Acid Derivatives

Elucidation of Molecular Features Critical for Biological Activity

The biological activity of 5-morpholin-4-yl-nicotinic acid derivatives is intrinsically linked to their molecular architecture. The nicotinic acid core serves as a fundamental scaffold, with the morpholine (B109124) ring at the 5-position and the carboxylic acid at the 3-position being key features. SAR studies have demonstrated that modifications at various positions on the quinazoline (B50416) core can lead to significant changes in activity. For instance, the introduction of two morpholine alkoxy substituents at positions 6 and 7 of a quinazoline core can alter the binding mode compared to existing drugs. mdpi.com

Systematic exploration has shown that the nature and position of substituents play a critical role. For example, in a series of N-substituted ligands for the α7 nicotinic acetylcholine (B1216132) receptor, attaching aryl moieties via a linker to different parts of a core structure was studied to enhance potency and efficacy. nih.gov Research on other heterocyclic compounds, such as pyrazol-4-yl-pyridine derivatives, further illustrates this principle, where specific substitutions are crucial for achieving high affinity and selectivity for a target receptor. nih.gov

Key findings from various studies on related heterocyclic structures indicate that:

Substituents on the core ring system are pivotal. In studies on N-(thiophen-2-yl) nicotinamide (B372718) derivatives, substitutions on the thiophene (B33073) and pyridine (B92270) rings were systematically varied, leading to the discovery of compounds with excellent fungicidal activities. mdpi.com

Linker length and composition between different parts of the molecule can be critical. For some EGFR/VEGFR2 inhibitors, a longer chain linker between a quinazoline core and a triazole moiety was found to be favorable for inhibitory activity. mdpi.com

Specific functional groups can confer high potency. In one study on opioid ligands, a hydroxyl substitution at a specific position on a tetrahydronaphthalen-2-yl)methyl group resulted in excellent binding affinities and high selectivity. researchgate.net

Interactive Table: Structure-Activity Relationship Insights for Nicotinic Acid Derivatives

| Structural Modification | Observed Effect on Biological Activity | Example Compound Class | Reference |

|---|---|---|---|

| Substitution on the core heterocyclic ring | Alters binding affinity and selectivity. | Pyrazol-4-yl-pyridine derivatives | nih.gov |

| Variation of linker length between moieties | Impacts inhibitory activity; longer linkers can be favorable. | 4-Anilino-quinazoline derivatives | mdpi.com |

| Addition of specific functional groups (e.g., hydroxyl) | Can dramatically increase binding affinity and receptor selectivity. | (Tetrahydronaphthalen-2yl)methyl derivatives | researchgate.net |

| Modification of the amide linker | Influences potency against target pathogens. | N-(thiophen-2-yl) nicotinamide derivatives | mdpi.com |

Rational Design and Synthesis of Analogs for Enhanced Efficacy and Selectivity

The insights gleaned from SAR studies provide the foundation for the rational design of new and improved analogs. This process involves the targeted synthesis of molecules with specific structural modifications intended to enhance desired properties like potency and selectivity while minimizing off-target effects. nih.gov The goal is to create a molecule that fits more perfectly into its biological target, much like a key into a lock. wiley.com

The synthesis of these rationally designed analogs often involves multi-step chemical processes. For example, new nicotinic acid derivatives have been synthesized and evaluated for anti-inflammatory activity, with molecular docking studies used to predict and confirm their binding to the COX-2 active site. nih.gov Similarly, the design of nicotinic acid-based 3,5-diphenylpyrazoles as potential antihyperlipidemic agents was supported by docking studies to predict their interaction with the NPC1L1 protein. nih.govresearchgate.net

The process often starts with a known active compound, or "lead." For instance, a series of α7 neuronal nicotinic acetylcholine receptor ligands were designed by combining structural elements from a potent but non-selective ligand with a more selective one. nih.gov In another example, a novel series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines were synthesized as potential anticancer agents, with analysis indicating that specific hydroxyl and amino groups were beneficial for biological activity. mdpi.com

Interactive Table: Examples of Rationally Designed Analogs

| Analog Class | Design Rationale | Synthetic Strategy Example | Reference |

|---|---|---|---|

| Nicotinic acid-based pyrazoles | Incorporate nicotinic acid hydrazide to target hyperlipidemia. | Synthesis from chalcones and nicotinic acid hydrazide. | nih.govresearchgate.net |

| α-Conotoxin Analogs | Introduce substituents on a proline residue to probe the binding pocket of nicotinic receptors. | Solid-phase peptide synthesis with modified proline derivatives. | nih.gov |

| Pyrazol-4-yl-pyridine Derivatives | Optimize M4 receptor affinity through systematic substitution. | Multi-step synthesis involving Suzuki coupling reactions. | nih.gov |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Enhance anticancer activity via specific substitutions on the aryl rings. | Buchwald–Hartwig cross-coupling between substituted bromobenzenes and 1,4-benzoxazines. | mdpi.com |

Prodrug Strategies and the Design of Bioreversible Derivatives

A significant challenge in drug development is ensuring the active compound reaches its target in the body effectively. Prodrug strategies address this by chemically modifying the drug into an inactive, or less active, form that is converted into the active drug within the body through enzymatic or chemical reactions. nih.gov This approach can improve a drug's physicochemical properties, such as its solubility or ability to cross cell membranes, without altering the active part of the molecule that binds to the target. nih.gov

For compounds like this compound, which possess a carboxylic acid group, esterification is a common prodrug strategy. By converting the carboxylic acid to an ester, the molecule's lipophilicity can be increased, potentially enhancing its ability to pass through biological membranes. researchgate.net These ester prodrugs are designed to be "bioreversible," meaning they are stable until they encounter specific enzymes (esterases) in the body that cleave the ester group, releasing the active carboxylic acid. nih.gov

The choice of the ester group is critical and can be tailored to control the rate and location of drug release. Studies on 5-aminolevulinic acid (ALA), another carboxylic acid-containing compound, have shown that esterification with various alcohols can significantly enhance its uptake and conversion to the active photosensitizer protoporphyrin IX. researchgate.net This highlights the potential of prodrug approaches to improve the therapeutic profile of nicotinic acid derivatives.

Interactive Table: Prodrug Strategies for Carboxylic Acid-Containing Compounds

| Prodrug Approach | Chemical Modification | Goal | Activation Mechanism | Reference |

|---|---|---|---|---|

| Ester Prodrugs | Convert carboxylic acid to an ester (e.g., methyl, ethyl, hexyl ester). | Increase lipophilicity, enhance membrane permeation. | Enzymatic hydrolysis by esterases in tissues or blood. | nih.govresearchgate.net |

| Amide Prodrugs | Convert carboxylic acid to an amide. | Modify solubility and stability. | Enzymatic hydrolysis by amidases. | nih.gov |

| Carbonate Derivatives | Link the drug to a carrier molecule via a carbonate bond. | Targeted delivery or controlled release. | Enzymatic or chemical cleavage. | nih.gov |

Pharmacophore Mapping and Molecular Recognition in Ligand-Target Interactions

To design more effective drugs, scientists need to understand the precise interactions between a ligand (the drug molecule) and its protein target at a three-dimensional level. This is the essence of molecular recognition. wiley.comillinois.edu Pharmacophore mapping is a powerful computational tool used to distill the complex chemical structure of a molecule down to the essential features required for biological activity. researchgate.net

A pharmacophore model defines the spatial arrangement of key molecular features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, that are necessary for a ligand to bind to its target. researchgate.netresearchgate.net By analyzing a set of active molecules, a common pharmacophore hypothesis can be generated. This model can then be used as a 3D query to screen large databases of virtual compounds to identify new potential drugs that share the same essential features. researchgate.netfrontiersin.org

For derivatives of nicotinic acid targeting nicotinic acetylcholine receptors (nAChRs), pharmacophore models have been developed to understand the requirements for binding to different receptor subtypes, such as α4β2 and α7. mdpi.com These models can reveal key interaction points, for example, identifying that a ligand needs a hydrogen bond donor and two hydrogen bond acceptors arranged in a specific geometry to be active. researchgate.net Computational techniques like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method can further be used to calculate the binding free energy, providing a detailed understanding of the stability of the protein-ligand complex. nih.gov This detailed molecular understanding is crucial for the rational design of ligands with high affinity and specificity for their intended target. illinois.edunih.gov

Interactive Table: Key Pharmacophore Features in Ligand Design

| Pharmacophore Feature | Abbreviation | Description | Role in Ligand-Target Interaction | Reference |

|---|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons that can form a hydrogen bond (e.g., carbonyl oxygen, ether oxygen). | Forms specific, directional interactions with H-bond donors on the protein target. | researchgate.netresearchgate.net |

| Hydrogen Bond Donor | HBD | A hydrogen atom attached to an electronegative atom (e.g., N-H, O-H). | Forms specific, directional interactions with H-bond acceptors on the protein target. | researchgate.netresearchgate.net |

| Hydrophobic Region | HY | A nonpolar region of the molecule (e.g., an alkyl chain or phenyl ring). | Engages in van der Waals interactions with hydrophobic pockets in the protein. | researchgate.net |

| Aromatic Ring | AR | A planar, cyclic, conjugated system (e.g., a phenyl or pyridine ring). | Can participate in π-π stacking or hydrophobic interactions. | researchgate.net |

Computational Chemistry and in Silico Modeling of 5 Morpholin 4 Yl Nicotinic Acid

Molecular Docking Simulations and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the structural basis of ligand-target interactions and for screening virtual libraries of compounds against a specific protein target.

For 5-Morpholin-4-YL-nicotinic acid, molecular docking simulations can elucidate its potential to interact with various biological targets. Based on studies of related nicotinic acid and morpholine-containing derivatives, several protein targets are of interest. For example, nicotinic acid derivatives have been investigated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis. nih.gov Other research has shown nicotinic acid compounds can be docked against microbial enzymes like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51), suggesting potential antimicrobial applications. nih.gov Furthermore, compounds containing a morpholine (B109124) moiety have been studied as inhibitors of enzymes such as Xanthine (B1682287) Oxidase, which is implicated in conditions like gout. researchgate.net

A typical molecular docking study of this compound would involve preparing the 3D structure of the ligand and the crystal structure of the target protein. The simulation would then place the ligand into the protein's active site, and a scoring function would calculate the binding affinity, usually expressed in kcal/mol. The analysis of the resulting poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For instance, docking of nicotinoylglycine derivatives has shown hydrogen bonding with amino acid residues like Serine, Glutamate, and Glutamine within a target's active site. nih.gov

Table 1: Illustrative Molecular Docking Analysis for this compound This table presents hypothetical targets and the type of data generated from a molecular docking simulation. Specific values would need to be determined by computational studies.

| Potential Protein Target | Rationale based on Related Compounds | Predicted Binding Affinity (kcal/mol) | Potential Key Molecular Interactions |

|---|---|---|---|

| VEGFR-2 | Studied for other nicotinic acid derivatives as anticancer agents. nih.gov | To be determined | Hydrogen bonds with kinase domain residues, hydrophobic interactions. |

| Xanthine Oxidase | Morpholine derivatives have been investigated as inhibitors. researchgate.net | To be determined | Interactions with the molybdenum-containing active site, such as hydrogen bonds with residues like Arginine (Arg880). researchgate.net |

| CYP51 (Sterol 14α-demethylase) | A target for nicotinic acid-based antifungal agents. nih.gov | To be determined | Coordination with the heme iron, hydrogen bonds, and hydrophobic packing within the active site. |

| Penicillin-Binding Protein 3 (PBP3) | A target for nicotinic acid-based antibacterial agents. nih.gov | To be determined | Covalent or non-covalent interactions with active site serine residues. |

Quantum Chemical Calculations and Spectroscopic Parameter Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. These methods are used to predict geometries, spectroscopic parameters, and reactivity indices.

Density Functional Theory (DFT) DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for further calculations.

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical parameter for determining molecular stability and chemical reactivity. frontiersin.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. frontiersin.org In a study on a nicotinamide (B372718)–oxalic acid salt, the HOMO was localized on the oxalate, and the LUMO was on the nicotinamide molecules, indicating a charge transfer from the former to the latter. frontiersin.org Similar analysis for this compound would reveal the distribution of these frontier orbitals and predict its charge transfer characteristics.

Natural Bond Orbital (NBO) Analysis NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)). frontiersin.org This analysis is particularly useful for understanding intramolecular and intermolecular interactions, including hydrogen bonds. For example, NBO analysis of a nicotinamide salt revealed a strong intermolecular hydrogen bond with a stabilization energy of 27.39 kcal/mol. frontiersin.org For this compound, NBO calculations would clarify the delocalization of electron density and the strength of interactions between the morpholine, pyridine (B92270), and carboxylic acid moieties.

Table 2: Predicted Quantum Chemical Parameters for this compound This table illustrates the types of data obtained from quantum chemical calculations. The values are representative and would require specific DFT calculations for this molecule.

| Parameter | Description | Illustrative Predicted Value/Finding |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | To be determined (e.g., ~ -6.0 eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | To be determined (e.g., ~ -1.5 eV) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. frontiersin.org | To be determined (e.g., ~ 4.5 eV) |

| NBO Charge Distribution | Atomic charges calculated by NBO analysis, indicating electrophilic/nucleophilic sites. | To be determined (e.g., Negative charge on oxygen/nitrogen atoms, positive charge on adjacent carbons). |

| Key NBO Interactions (E(2)) | Stabilization energy from charge transfer between donor-acceptor orbitals. frontiersin.org | To be determined (e.g., Interactions between lone pairs on oxygen/nitrogen and antibonding orbitals of adjacent C-C or C-N bonds). |

In Silico Prediction of Pharmacological Profiles and ADME Properties

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential in the early stages of drug development to forecast the pharmacokinetic properties of a compound. mdpi.com These predictions help identify candidates with drug-like properties and flag potential liabilities, reducing late-stage failures.

The pharmacological profile of this compound can be assessed using various computational models. A key starting point is the evaluation of its compliance with established drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. mdpi.com

Further ADME predictions would include:

Absorption: Parameters like aqueous solubility, Caco-2 cell permeability (to model absorption in the human intestine), and P-glycoprotein substrate/inhibitor potential are evaluated. mdpi.com

Distribution: Predictions for plasma protein binding and blood-brain barrier (BBB) permeability are calculated to understand how the compound will be distributed throughout the body.

Metabolism: The potential for the compound to be a substrate or inhibitor of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a critical prediction, as interactions with these enzymes are a major source of drug-drug interactions. mdpi.com

Excretion: Properties related to how the compound is eliminated from the body, such as total clearance, are estimated.

Studies on other heterocyclic compounds, such as 2-aminothiazol-4(5H)-one derivatives, have shown favorable ADME parameters, indicating good potential as drug candidates. mdpi.com A similar in silico evaluation for this compound would provide a comprehensive profile of its drug-like potential.

Table 3: Illustrative In Silico ADME Profile for this compound This table shows a template for ADME predictions. The qualitative predictions are based on typical values for small organic molecules and require specific software calculations.

| ADME Parameter | Property Predicted | Predicted Outcome/Value |

|---|---|---|

| Physicochemical Properties | Lipinski's Rule of Five | Likely to comply (MW ≈ 208.21, calculated H-bond donors/acceptors are within limits). |

| Absorption | Aqueous Solubility | Predicted to be soluble. |

| Caco-2 Permeability | To be determined (Low to moderate expected). | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | To be determined (Likely low). |

| Plasma Protein Binding (PPB) | To be determined. | |

| Metabolism | CYP2D6 Inhibitor | Predicted to be a non-inhibitor. |

| CYP3A4 Inhibitor | Predicted to be a non-inhibitor. | |

| Excretion | Total Clearance | To be determined. |

Compound List

Advanced Analytical Methodologies for Research and Characterization of 5 Morpholin 4 Yl Nicotinic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. For 5-Morpholin-4-YL-nicotinic acid, the key vibrational modes would be associated with the carboxylic acid, the pyridine (B92270) ring, and the morpholine (B109124) moiety.

While a specific spectrum for this compound is not widely published, the expected characteristic IR absorption bands can be inferred from data on nicotinic acid and related structures. libretexts.orgresearchgate.net The O-H stretching of the carboxylic acid group typically appears as a very broad band in the region of 3300-2500 cm⁻¹. libretexts.org The C=O stretching of the carboxylic acid is expected to produce a strong, sharp band around 1710 cm⁻¹. libretexts.org The C-N stretching of the morpholine ring and the pyridine ring would likely appear in the 1350-1000 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage would also be found in this fingerprint region, typically around 1115 cm⁻¹. cas.cz

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C-H (Aromatic/Aliphatic) | 3100-2850 | Medium-Weak |

| C=O (Carboxylic Acid) | ~1710 | Strong |

| C=C, C=N (Pyridine Ring) | 1600-1450 | Medium-Strong |

| C-N (Pyridine/Morpholine) | 1350-1200 | Medium |

| C-O-C (Morpholine) | ~1115 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. Nicotinic acid and its derivatives typically exhibit characteristic absorption maxima in the UV region. For nicotinic acid in an acidic solution, peaks are observed at approximately 213 nm and 261 nm. cas.cz The introduction of a morpholino group at the 5-position of the pyridine ring is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) due to its influence on the electronic distribution in the pyridine ring. The spectrum of N-phenylmorpholine, for instance, shows absorption in the UV range. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring protons. For this compound, distinct signals would be expected for the protons on the pyridine ring, the morpholine ring, and the carboxylic acid proton. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the morpholine ring would likely appear as two distinct multiplets in the aliphatic region, corresponding to the protons adjacent to the nitrogen and oxygen atoms. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift (δ 10-13 ppm). While specific data for the title compound is scarce, ¹H NMR data for the structurally related compound, 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, shows the morpholine protons in the range of δ 2.77-3.72 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically δ 160-185 ppm). The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), and the carbons of the morpholine ring would be found in the aliphatic region (δ 40-70 ppm). For comparison, in a related morpholinyl-substituted cholane (B1240273) derivative, the morpholinyl carbons appear at approximately 53.7 ppm and 66.9 ppm. cas.cz

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 (br s, 1H) | 160 - 185 |

| Pyridine-H2 | 8.5 - 9.0 (s, 1H) | 145 - 155 |

| Pyridine-H4/H6 | 7.5 - 8.5 (d, 2H) | 120 - 140 |

| Morpholine-CH₂N | 3.0 - 3.5 (t, 4H) | 45 - 55 |

| Morpholine-CH₂O | 3.6 - 4.0 (t, 4H) | 65 - 75 |

Mass Spectrometry (MS):

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₂N₂O₃), the expected exact mass would be approximately 208.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 208. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the morpholine ring, or parts of it. In a related morpholinyl-substituted compound, a fragment corresponding to the morpholine cation (m/z 86) is often observed. cas.cz

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining their purity. For nicotinic acid and its derivatives, both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18-modified silica) TLC can be employed. nih.govresearchgate.net The choice of the mobile phase is crucial for achieving good separation. A mixture of a polar solvent (like methanol (B129727) or ethyl acetate) and a less polar solvent (like hexane (B92381) or dichloromethane) with the addition of a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) is often used to improve the spot shape and separation of acidic or basic compounds. The Rf value (retention factor) is a characteristic property of a compound under specific TLC conditions.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly efficient and versatile chromatographic technique used for the separation, identification, and quantification of compounds. For the analysis of nicotinic acid derivatives, reversed-phase HPLC is the most common mode. nih.govresearchgate.net

A typical HPLC system for the analysis of this compound would consist of a C18 column and a mobile phase composed of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for controlling the retention of an ionizable compound like a carboxylic acid. Detection is typically performed using a UV detector, set at one of the absorption maxima of the compound. The retention time of the compound is a key parameter for its identification, while the peak area is used for quantification.

Table 3: Illustrative HPLC Method Parameters for the Analysis of Nicotinic Acid Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and organic solvent (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Injection Volume | 10-20 µL |

Application of Chemometric and Spectro-Chemometric Approaches in Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When combined with spectroscopic techniques (spectro-chemometrics), it can be a powerful tool for qualitative and quantitative analysis, especially for complex mixtures or for process monitoring. frontiersin.org

For the analysis of this compound and its related impurities or in a formulation, chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to spectroscopic data (e.g., from IR or UV-Vis). frontiersin.org

Principal Component Analysis (PCA): PCA can be used for exploratory data analysis, for example, to differentiate between batches of the synthesized compound or to detect the presence of impurities based on subtle variations in their spectral profiles. frontiersin.org

Partial Least Squares (PLS) Regression: PLS is a quantitative method that can be used to build a calibration model to predict the concentration of this compound in a sample from its spectrum. This is particularly useful for rapid quality control without the need for extensive sample preparation and chromatographic separation. frontiersin.org

The application of these advanced analytical methodologies provides a robust framework for the comprehensive characterization and quality control of this compound, ensuring its structural integrity and purity for any subsequent research or application.

Patent Landscape and Intellectual Property in 5 Morpholin 4 Yl Nicotinic Acid Research

Analysis of Therapeutic Claims and Formulation Strategies within Patent Documentation

The therapeutic claims in patents utilizing 5-Morpholin-4-YL-nicotinic acid are almost exclusively focused on the final, more complex molecules synthesized from it. The primary therapeutic area claimed is the treatment of hyperproliferative diseases , with a strong emphasis on cancer . google.com The patents assert that the novel compounds, which incorporate the this compound fragment, are effective as inhibitors of protein kinases. google.com These claims are typically supported by in vitro data demonstrating the inhibitory activity of the compounds against specific kinase enzymes and their ability to reduce the proliferation of cancer cell lines.

Detailed formulation strategies for this compound itself are not a focus of the existing patent literature, as it is considered a manufacturing intermediate. However, the patents for the final drug substances derived from it provide general guidance on pharmaceutical formulations. These formulations are designed to deliver the active therapeutic agent effectively. The patent literature describes the potential for formulating the final kinase inhibitors into various dosage forms, including:

Oral formulations: such as tablets, capsules, and powders.

Parenteral formulations: for intravenous, subcutaneous, or intramuscular administration.

Topical formulations: although less common for this class of drugs.

The patents often claim pharmaceutical compositions that include the active compound along with one or more pharmaceutically acceptable carriers, excipients, and diluents. These can include fillers, binders, disintegrants, lubricants, and coating agents to ensure the stability and proper release of the active ingredient.

It is important to note that while the patents claim broad therapeutic applications and formulation possibilities, the specific details are often exemplified for a limited number of lead compounds. The role of this compound in these patents is foundational to the chemical structure of the final therapeutic agent, but the intellectual property rights and detailed development work are concentrated on the derivative compounds.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 5-Morpholin-4-YL-nicotinic acid?